molecular formula C22H24N2O2 B2562674 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide CAS No. 898439-21-9

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide

Cat. No.: B2562674
CAS No.: 898439-21-9
M. Wt: 348.446
InChI Key: WZTNGOPDDXWJHC-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a tetrahydroquinoline scaffold, a structure prevalent in pharmaceuticals, which is functionalized with a cyclopropanecarbonyl group and a 3,4-dimethylbenzamide moiety. The tetrahydroquinoline core is a privileged structure in drug design, known for its diverse biological activities and ability to interact with various enzymatic targets . Compounds with similar N-acylated tetrahydroquinoline structures have been investigated as key intermediates or potential inhibitors in therapeutic development, particularly in the areas of oncology and virology . The specific stereochemistry of the molecule can be critical for its biological activity and interaction with target proteins. Researchers utilize this compound primarily as a building block in the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents. Its mechanism of action is dependent on the specific research context but often involves targeted protein inhibition. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14-5-6-18(12-15(14)2)21(25)23-19-10-9-16-4-3-11-24(20(16)13-19)22(26)17-7-8-17/h5-6,9-10,12-13,17H,3-4,7-8,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTNGOPDDXWJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the cyclopropanation of a suitable precursor, followed by the formation of the tetrahydroquinoline ring through a series of cyclization reactions. The final step involves the coupling of the tetrahydroquinoline intermediate with 3,4-dimethylbenzoyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Core Modifications

Compound Name Substituents (Tetrahydroquinolin-7-yl Position) Acyl Group (1-Position) Key Structural Features
Target Compound 3,4-dimethylbenzamide Cyclopropanecarbonyl Methyl groups enhance hydrophobicity; cyclopropane adds rigidity
N-(1-(cyclopropanecarbonyl)-...-4-(trifluoromethyl)benzamide () 4-(trifluoromethyl)benzamide Cyclopropanecarbonyl Trifluoromethyl group increases electronegativity and metabolic stability
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () 4-(tert-butyl)benzamide Isobutyryl tert-Butyl group enhances steric bulk; isobutyryl may alter pharmacokinetics
Compound 21 () 2-((2,3-dimethylphenyl)amino)benzamide Oxo (2-position) Amino linker introduces hydrogen-bonding potential; oxo group modifies electronic properties

Functional Group Impact

  • Electron-Withdrawing Groups (e.g., CF₃ in ) : Increase resistance to oxidative metabolism but may reduce solubility.
  • Electron-Donating Groups (e.g., methyl in Target Compound) : Enhance lipophilicity and membrane permeability.
  • Bulkier Substituents (e.g., tert-butyl in ) : May improve target selectivity but hinder solubility .

Enzyme Inhibition ()

Compounds 21–25 were evaluated for carbonic anhydrase (CA) inhibition. While the target compound’s activity is unreported, structural insights can be inferred:

  • Compound 21: Moderate CA inhibition due to the dimethylphenylamino group’s hydrogen-bonding capacity.
  • Compound 24: Methanesulfonamide substituent (a known CA anchor) likely enhances binding to Zn²⁺ in the active site .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on current research findings.

Molecular Characteristics:

  • Chemical Formula: C18H24N2O2
  • Molecular Weight: 300.39536 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3
PropertyValue
Molecular FormulaC18H24N2O2
Molecular Weight300.39536 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Such compounds typically influence enzyme activity or receptor interactions that can lead to significant biological effects. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors affecting neurotransmission or hormonal signaling.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity:
Studies have shown that derivatives of tetrahydroquinoline compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific effects of this compound on various cancer cell lines are still under investigation.

Neuroprotective Effects:
Tetrahydroquinoline derivatives are often explored for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

Anti-inflammatory Properties:
The compound may also possess anti-inflammatory effects by modulating inflammatory cytokines and pathways.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

  • Study on Anticancer Effects:
    • A study evaluated the cytotoxic effect of tetrahydroquinoline derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis.
  • Neuroprotective Study:
    • Research focused on neuroprotection demonstrated that similar compounds reduced neuronal death in models of neurodegenerative diseases by inhibiting apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Key Steps :

Acylation : Introduce the cyclopropanecarbonyl group to the tetrahydroquinoline scaffold via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as solvent and DMAP as a catalyst) .

Amide Coupling : React the acylated intermediate with 3,4-dimethylbenzoic acid using coupling agents like EDCI/HOBt in DMF or pyridine .

  • Optimization :
  • Temperature : Maintain 0–25°C during coupling to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (petroleum ether/ethyl acetate) .
  • Table 1 : Example Reaction Yields Under Varied Conditions
SolventCatalystTemp (°C)Yield (%)
DCMDMAP2568
PyridineNone2552
DMFEDCI/HOBt075

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks for cyclopropane protons (δ 1.2–1.5 ppm), tetrahydroquinoline methylene (δ 2.8–3.2 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm acyl and amide groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 377.1765 for C₂₃H₂₅N₂O₂) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data obtained via SHELX software resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and torsional strains in the cyclopropane and tetrahydroquinoline moieties .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., amide N-H∙∙∙O interactions) .
  • Example : A SHELX-refined structure confirmed the equatorial orientation of the cyclopropanecarbonyl group, minimizing steric clash with the tetrahydroquinoline ring .

Q. What strategies are employed to analyze contradictory results in the compound’s biological activity across different studies?

  • Methodological Answer :

  • Root Cause Analysis :
  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ in serum-free vs. serum-containing media) .
  • Methodological Divergence : Computational models (e.g., receptor-based ML) may overestimate binding affinity compared to wet-lab agonism assays .
  • Resolution :
  • Use orthogonal assays (e.g., SPR for binding affinity, qPCR for downstream gene expression) to cross-validate results .
  • Conduct meta-analyses to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis :
  • Modify the cyclopropane group (e.g., replace with cyclohexane or isobutyryl) to assess steric effects .
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) to the 3,4-dimethylbenzamide moiety to enhance receptor binding .
  • Biological Testing :
  • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Table 2 : Example SAR Data for Analog Activity
R GroupIC₅₀ (nM)Selectivity Index
Cyclopropane4512.5
Isobutyryl1203.8
Cyclohexane2801.2

Q. What methodological considerations are critical in longitudinal stability studies of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC (e.g., loss of parent compound <5% indicates stability) .
  • Degradation Pathways :
  • Hydrolysis of the amide bond in acidic conditions (pH <3) .
  • Photooxidation of the tetrahydroquinoline ring under UV light .
  • Analytical Tools :
  • LC-MS/MS to identify degradation products (e.g., quinoline derivatives from ring oxidation) .

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